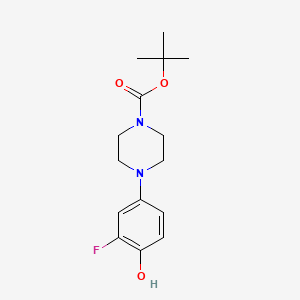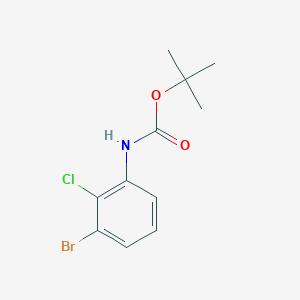
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl group attached to an isonicotinic acid backbone. The trifluoromethyl group imparts significant chemical stability and unique reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(trifluoromethyl)isonicotinate typically involves the introduction of the trifluoromethyl group into the isonicotinic acid framework. One common method involves the reaction of ethyl isonicotinate with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvents to ensure selective reactivity.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different chemical and physical properties, making them useful for diverse applications.
科学的研究の応用
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate has found applications in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 5-amino-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-(trifluoromethyl)isonicotinate: Similar structure but different positioning of functional groups.
Ethyl 5-amino-2-(difluoromethyl)isonicotinate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to different reactivity and properties.
Ethyl 5-amino-2-(trifluoromethyl)benzoate: Similar functional groups but attached to a benzoate backbone instead of isonicotinate.
The uniqueness of this compound lies in its specific combination of functional groups and their positioning, which imparts distinct chemical and physical properties.
特性
分子式 |
C9H9F3N2O2 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC名 |
ethyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-7(9(10,11)12)14-4-6(5)13/h3-4H,2,13H2,1H3 |
InChIキー |
JKYIHKRXICUWDX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC=C1N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


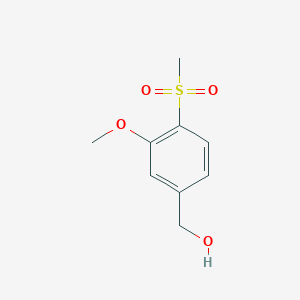

![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)
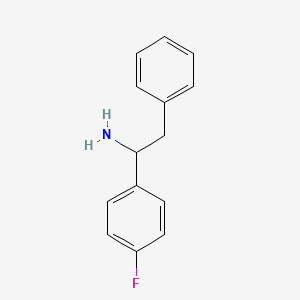
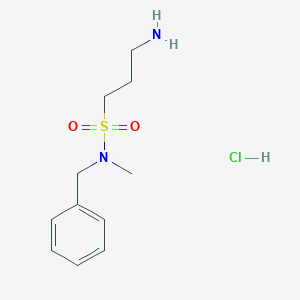
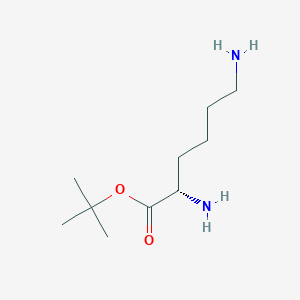
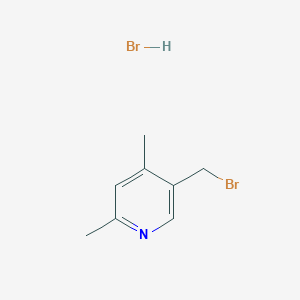
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
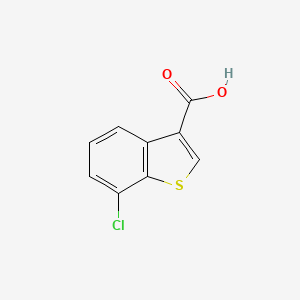
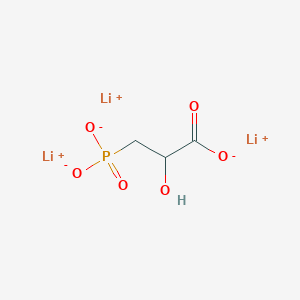
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)
